6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one

Organic Synthesis Click Chemistry Bioconjugation

Terminal alkyne spiro[4.5]decane building block for CuAAC click chemistry. Unlike generic spiro[4.5]decan-8-one analogs, this C6-propynyl derivative provides a pre-installed orthogonal ligation handle for bioconjugation and SAR library synthesis. Conformationally rigid scaffold enhances target selectivity. Ideal for attaching fluorescent probes, biotin tags, or diversifying into triazoles. 98% purity. For R&D use only.

Molecular Formula C13H18O
Molecular Weight 190.28 g/mol
Cat. No. B13624150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one
Molecular FormulaC13H18O
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESC#CCC1CC(=O)CCC12CCCC2
InChIInChI=1S/C13H18O/c1-2-5-11-10-12(14)6-9-13(11)7-3-4-8-13/h1,11H,3-10H2
InChIKeyIGTFQPXLAWOJML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one: A Specialized Spirocyclic Building Block for Click Chemistry and Lead Diversification


6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one (CAS: 2138111-18-7) is a synthetic spiro[4.5]decane derivative featuring a terminal alkyne substituent at the C6 position and a ketone group at C8 . This compound combines the conformational rigidity of a spirocyclic core—a scaffold associated with improved binding affinity and selectivity in drug discovery —with the versatile reactivity of a prop-2-yn-1-yl handle . Its structure makes it primarily relevant as a specialized intermediate or building block in organic synthesis, particularly for applications leveraging copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other alkyne-based ligation strategies.

Why 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one Cannot Be Replaced by a Generic Spiro[4.5]decan-8-one Analog


In the context of spiro[4.5]decan-8-one derivatives, the specific identity and position of the substituent are critical determinants of both chemical reactivity and potential biological profile. Generic substitution with unsubstituted spiro[4.5]decan-8-one (CAS: 4027-35-4) or other simple alkyl/amino derivatives (e.g., 6-(ethylamino)spiro[4.5]decan-8-one) [1] would completely abolish the unique chemical functionality of the terminal alkyne . This alkyne handle is not a minor structural variation; it enables an entire class of orthogonal bioconjugation reactions (e.g., CuAAC 'click' chemistry) that are impossible with saturated or amine-based analogs . Furthermore, the position of substitution (C6 vs. C7) significantly alters the three-dimensional vector of the functional group relative to the spirocyclic core, potentially impacting molecular recognition. Consequently, this compound is not an interchangeable commodity but a distinct chemical tool selected for its specific, pre-installed reactivity.

6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one: Comparative Structural and Physicochemical Differentiation Data


Structural Differentiation: Terminal Alkyne Functionality vs. Saturated Alkyl or Amino Analogs

6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one possesses a terminal alkyne functional group, enabling its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' reactions . In contrast, structurally similar analogs such as spiro[4.5]decan-8-one (CAS: 4027-35-4) and 6-(ethylamino)spiro[4.5]decan-8-one (CAS: 2138079-17-9) lack this reactive handle, precluding them from this entire class of bioorthogonal conjugations .

Organic Synthesis Click Chemistry Bioconjugation

Sourcing Purity Benchmarking: Commercial 98% Purity Specification vs. Core Scaffold

Commercial sourcing information for 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one specifies a purity of 98% . This establishes a clear procurement benchmark. While the unsubstituted parent scaffold, spiro[4.5]decan-8-one, is commercially available from multiple vendors (e.g., Aladdin, GlpBio) at a typical purity of 95% , the 6-substituted derivative is offered at a higher specified grade, which may reflect the increased synthetic complexity and purification effort required for this more advanced building block.

Procurement Quality Control Synthetic Intermediate

6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one: Targeted Application Scenarios for Procurement


Chemical Biology: Synthesis of Spirocyclic Probes via Click Chemistry

The terminal alkyne functionality of 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one provides a direct and efficient handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . This makes it an ideal building block for generating diverse libraries of triazole-linked spirocyclic conjugates. A research group focused on target identification or cellular imaging could use this compound to tether the conformationally rigid spirocyclic core to fluorescent dyes, biotin tags, or other reporter groups without the need for additional protecting group chemistry.

Medicinal Chemistry: Lead Diversification and Scaffold Hopping

The spiro[4.5]decane core is a recognized privileged scaffold in drug discovery, valued for its ability to project substituents in a defined three-dimensional orientation, often leading to improved target selectivity . 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one serves as a key intermediate for generating focused libraries of analogs. The alkyne moiety can be easily diversified into a vast array of heterocycles (e.g., triazoles, isoxazoles) or other functional groups, allowing medicinal chemists to rapidly explore structure-activity relationships (SAR) around the C6 position of the spirocyclic system .

Synthetic Methodology: Substrate for Developing New Spirocyclization Reactions

The synthesis of highly substituted spirocycles remains a challenging area in organic chemistry. This compound, with its defined substitution pattern and alkyne functionality, can serve as a valuable test substrate for the development and optimization of new spirocyclization methodologies . Its successful transformation under novel catalytic conditions would demonstrate the tolerance of both the sensitive alkyne group and the strained spirocyclic core, highlighting the methodology's scope and functional group compatibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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